N'-Hydroxy-4-isopropylbenzenecarboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-4-propan-2-ylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)10(11)12-13/h3-7,13H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAATUXPVYZRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-Hydroxy-4-isopropylbenzenecarboximidamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H14N2O
- CAS Number : 435303-30-3
- Molecular Weight : 190.24 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. Research indicates that this compound exhibits various biological effects, including antimicrobial, antiproliferative, and potential antidiabetic activities.
Antimicrobial Activity
Research has shown that certain derivatives of benzenecarboximidamides possess significant antimicrobial properties. For instance, compounds with structural similarities to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 μM |
| This compound | Escherichia coli | 16 μM |
Antiproliferative Activity
This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. The compound's ability to inhibit cell proliferation can be attributed to its interaction with cellular pathways regulating apoptosis and cell cycle progression.
Case Study: Antiproliferative Effects
In a study examining the effects on human cancer cell lines, this compound exhibited an IC50 value ranging from 3.1 to 5.3 μM across different cell types, indicating moderate to strong antiproliferative activity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.1 |
| HCT 116 | 4.4 |
| HEK 293 | 5.3 |
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Disruption of Cell Membrane Integrity : The compound may alter the permeability of microbial membranes, leading to cell death.
- Interference with DNA Synthesis : By targeting nucleic acid synthesis pathways, this compound may prevent bacterial replication and proliferation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key differences between N'-Hydroxy-4-isopropylbenzenecarboximidamide and its analogs:
Notes:
- The isopropyl group introduces steric bulk and hydrophobicity compared to the propoxy (polar ether) or bromo (electron-withdrawing) substituents. This may enhance lipid solubility but reduce polar interactions in biological systems.
- Melting points for nitro-substituted analogs (e.g., 109–149°C ) are higher due to stronger intermolecular forces (e.g., dipole-dipole interactions from nitro groups).
Q & A
Q. How can synthetic routes for N'-Hydroxy-4-isopropylbenzenecarboximidamide be optimized to improve yield and purity?
- Methodological Answer : Begin with hydroxylamine hydrochloride reacting with 4-isopropylbenzenecarboximidamide under reflux in ethanol or methanol. Optimize reaction time (typically 6–12 hours) and temperature (60–80°C) to balance yield and byproduct formation. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) . For reproducibility, ensure anhydrous conditions and stoichiometric control of hydroxylamine.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Use deuterated DMSO at 400 MHz to resolve aromatic protons (δ 6.8–7.5 ppm) and hydroxyimino groups (δ 10.2–11.0 ppm). Compare with structurally analogous compounds for assignment .
- HRMS (ESI+) : Confirm molecular ion [M+H]+ with <2 ppm error. For fragmentation analysis, employ collision-induced dissociation (CID) to validate the imidamide backbone .
- FT-IR : Identify N–O (930–980 cm⁻¹) and C=N (1620–1680 cm⁻¹) stretches to confirm functional groups .
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Analyze degradation via HPLC every 2 weeks.
- Photostability : Expose to UV light (320–400 nm) and monitor changes in UV-Vis spectra (λmax ~270 nm).
- Humidity Sensitivity : Use 75% RH chambers and track hygroscopicity via Karl Fischer titration. Stabilize with desiccants (silica gel) in amber glass vials .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). Generate 3D conformers from SMILES strings (e.g., CC(C)C1=CC=C(C=C1)C(=NO)N) and validate with DFT-optimized geometries .
- QSAR Modeling : Train models on datasets of carboximidamide analogs (e.g., IC50 values for antimicrobial activity). Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. How can contradictions in spectral data (e.g., NMR vs. MS) for this compound be resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with COSY and HSQC to resolve overlapping signals. For MS discrepancies, perform high-resolution orbitrap analysis and compare isotopic patterns.
- X-ray Crystallography : If crystalline, solve the structure to unambiguously confirm tautomeric forms (e.g., keto-enol equilibria) .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer :
- Scaffold Diversification : Synthesize derivatives with varied substituents (e.g., alkyl, halogen, methoxy) at the 4-position. Test in vitro bioactivity (e.g., antimicrobial assays using MIC protocols).
- Free-Wilson Analysis : Quantify contributions of substituents to activity. Pair with molecular dynamics simulations to assess ligand-receptor binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
